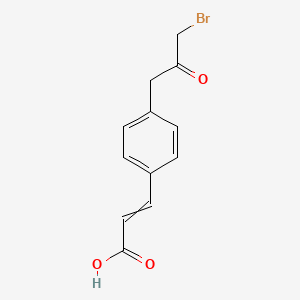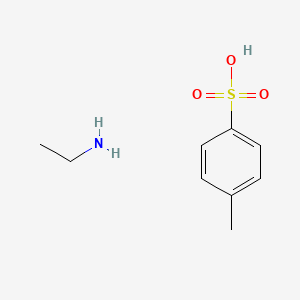
Ethanamine, 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 4-methylbenzenesulfonate, also known as ethylammonium tosylate, is an organic compound with the molecular formula C9H15NO3S. It is a salt formed from the reaction of ethanamine (ethylamine) and 4-methylbenzenesulfonic acid (tosyl acid). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of ethanamine with 4-methylbenzenesulfonic acid. The reaction typically involves mixing ethanamine with an equimolar amount of 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanamine derivatives can be formed.
Oxidation Products: Oxidation typically yields sulfonic acid derivatives.
Reduction Products: Reduction results in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethanamine, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethanamine group can donate electrons, making it a good nucleophile, while the sulfonate group can accept electrons, making it a good electrophile. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, N-ethyl-, 4-methylbenzenesulfonate: Similar in structure but with an additional ethyl group.
Toluene-4-sulfonic acid, compound with ethylamine: Another similar compound with slight variations in the molecular structure.
Uniqueness
Ethanamine, 4-methylbenzenesulfonate is unique due to its balanced reactivity as both a nucleophile and electrophile, making it versatile in various chemical reactions. Its specific structure also allows for targeted applications in scientific research and industrial processes, distinguishing it from other similar compounds.
Propiedades
Número CAS |
102520-37-6 |
|---|---|
Fórmula molecular |
C9H15NO3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3/h2-5H,1H3,(H,8,9,10);2-3H2,1H3 |
Clave InChI |
SPWQZXFBGZCHIU-UHFFFAOYSA-N |
SMILES canónico |
CCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


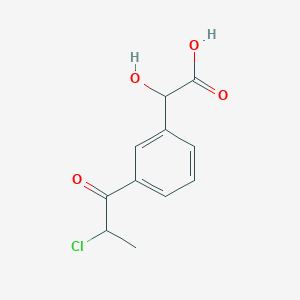
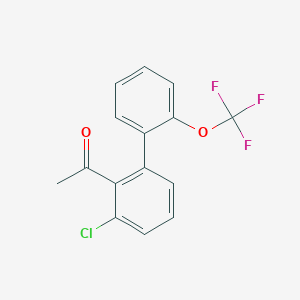
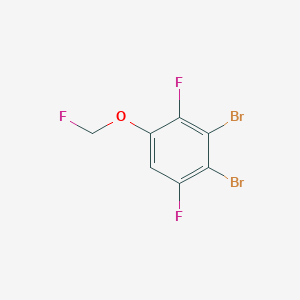
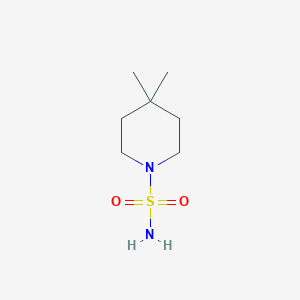
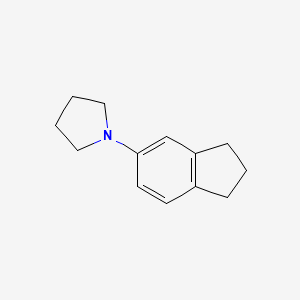


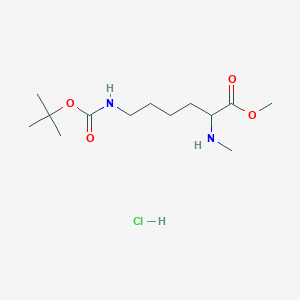
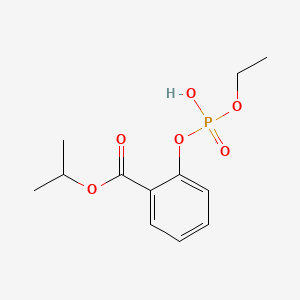

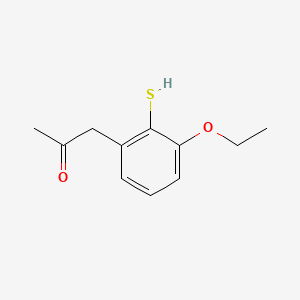
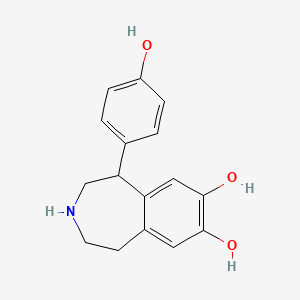
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
